molecular formula C11H12F3N3O2 B1303611 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine CAS No. 58315-38-1

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine

Cat. No.: B1303611
CAS No.: 58315-38-1
M. Wt: 275.23 g/mol
InChI Key: YOBUPGXTLFRIJD-UHFFFAOYSA-N
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Description

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is an organic compound with the molecular formula C11H12F3N3O2. It is a derivative of piperazine, a heterocyclic amine, and contains both nitro and trifluoromethyl functional groups.

Biochemical Analysis

Biochemical Properties

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to certain receptors, modulating their signaling pathways and affecting downstream cellular responses.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, it has been shown to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can influence the expression of genes involved in oxidative stress responses, thereby affecting the cell’s ability to manage reactive oxygen species. Furthermore, this compound can impact cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target molecule, depending on the nature of the interaction. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its activity . Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes. These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo experiments.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as organ damage or disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and can further interact with other biomolecules. The compound can also affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of specific metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, affecting its localization and accumulation within different cellular compartments. Additionally, binding to proteins can influence the distribution of this compound, as it can be sequestered in certain tissues or organelles.

Subcellular Localization

The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects. For example, it may localize to the mitochondria, influencing mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.

Preparation Methods

The synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine typically involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various solvents like ethanol and methanol. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O2/c12-11(13,14)8-1-2-9(10(7-8)17(18)19)16-5-3-15-4-6-16/h1-2,7,15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBUPGXTLFRIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377937
Record name 1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58315-38-1
Record name 1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58315-38-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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